

Application Note: Labeling Amine-Modified Oligonucleotides with Sulfo Cy7 bis-NHS Ester

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Compound of Interest

Compound Name: Sulfo Cy7 bis-NHS ester

Cat. No.: B15554971

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Introduction

Near-infrared (NIR) fluorescently labeled oligonucleotides are critical tools in molecular biology, diagnostics, and drug development. The Sulfo-Cy7 dye, a water-soluble cyanine dye, offers significant advantages for these applications due to its high extinction coefficient, good quantum yield, and emission in the NIR spectrum (~773 nm), which minimizes background fluorescence from biological samples.[1] The labeling process described here utilizes N-hydroxysuccinimide (NHS) ester chemistry, one of the most common and efficient methods for conjugating molecules to primary amines.[2][3]

The fundamental reaction involves the nucleophilic attack of a primary aliphatic amine (R-NH₂), introduced onto the oligonucleotide, on the carbonyl carbon of the NHS ester. This reaction forms a stable, irreversible amide bond and releases N-hydroxysuccinimide (NHS) as a leaving group.[3][4][5] The reaction is highly selective for primary amines and proceeds efficiently under mild, slightly alkaline aqueous conditions (pH 8.0-9.0).[2][6] The "Sulfo" moiety on the Cy7 dye enhances its water solubility, making it ideal for labeling biomolecules in aqueous buffers without organic co-solvents.[1][7] **Sulfo Cy7 bis-NHS ester** is a bifunctional reagent, meaning it has two amine-reactive NHS ester groups, which allows for advanced cross-linking applications; however, this protocol focuses on the straightforward labeling of a single amine-modified oligonucleotide.[8][9]

Key Experimental Data and Properties

Quantitative analysis is crucial for successful and reproducible labeling. The following tables summarize the essential spectroscopic properties and materials required for the procedure.

Table 1: Reagents and Materials

Reagent/Material	Specification	Supplier Example	Purpose
Amine-Modified Oligonucleotide	Desalted or HPLC-purified	Custom Synthesis	Target molecule for labeling
Sulfo Cy7 bis-NHS ester	>95% Purity	BroadPharm, Lumiprobe	Amine-reactive NIR fluorescent dye
Reaction Buffer	0.1 M Sodium Bicarbonate, pH 8.3-8.5	Sigma-Aldrich	Provides optimal pH for the NHS ester reaction
Anhydrous Dimethyl Sulfoxide (DMSO)	Molecular biology grade, <0.02% water	MilliporeSigma	Solvent for dissolving the NHS ester
Quenching/Precipitation Reagents	3 M Sodium Acetate, 100% Ethanol	Thermo Fisher Scientific	To stop the reaction and purify the conjugate
Purification Columns	Size-exclusion desalting columns or RP-HPLC	Glen Research, Agilent	Removal of excess dye and salts
Spectrophotometer	UV-Vis capable (e.g., NanoDrop)	Thermo Fisher Scientific	Quantification and quality control

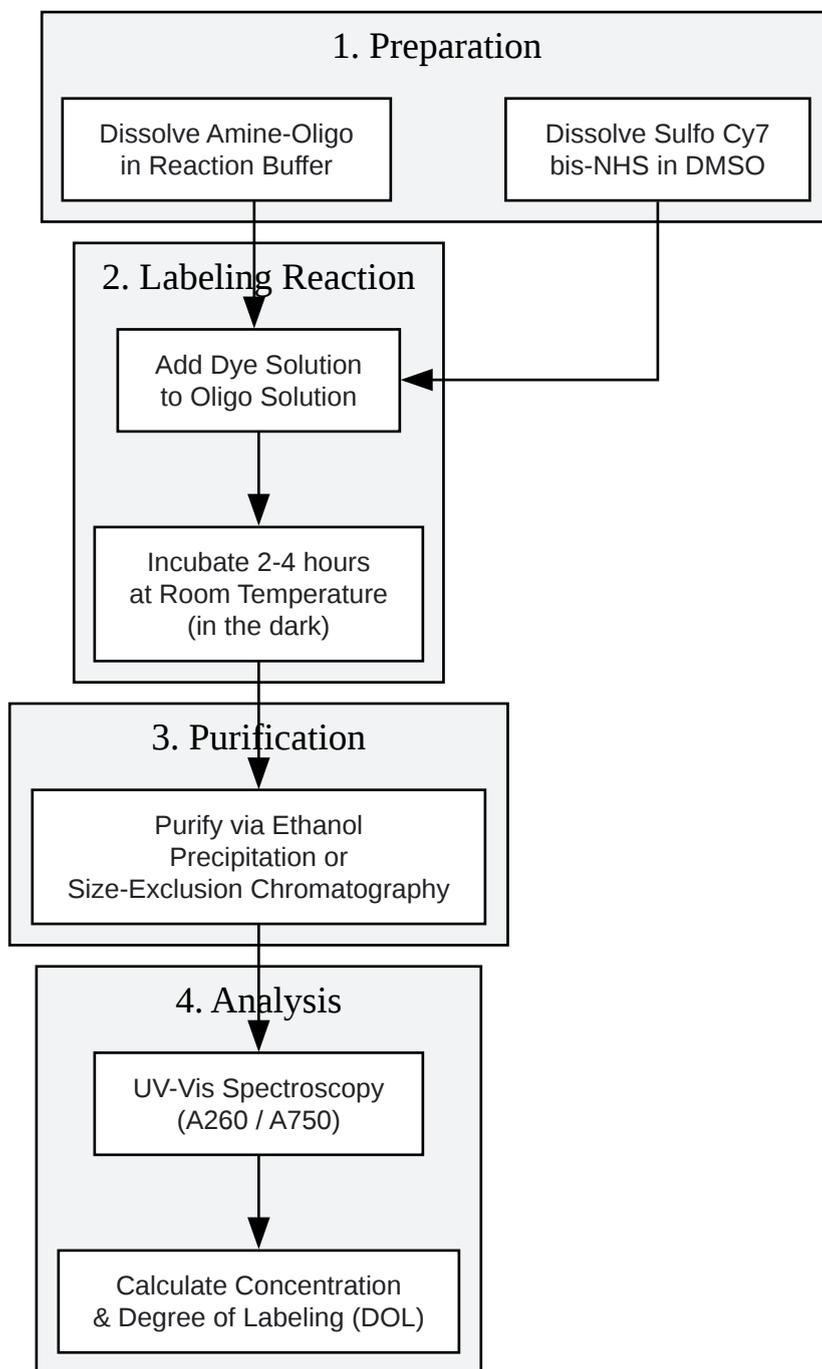
Table 2: Spectroscopic Properties for Quantification

Molecule	Max. Absorbance (λ_{max})	Molar Extinction Coefficient (ϵ) at λ_{max}	ϵ at 260 nm (for Correction Factor)
Sulfo Cy7 Dye	~750 nm[1][8]	240,600 M ⁻¹ cm ⁻¹ [7][8]	~12,000 M ⁻¹ cm ⁻¹ (CF = $\epsilon_{260}/\epsilon_{750} \approx 0.05$)
ssDNA (Oligonucleotide)	~260 nm	Sequence-dependent (e.g., ~200,000 M ⁻¹ cm ⁻¹ for a 20-mer)	Not Applicable

Note: The extinction coefficient of the oligonucleotide is sequence-dependent and should be provided by the synthesis company or calculated.[10] The Correction Factor (CF) for the dye at 260 nm is essential for accurate calculation of the degree of labeling.

Experimental Workflow and Chemical Reaction

The overall process involves preparing the reagents, performing the conjugation reaction, purifying the labeled product, and finally, characterizing the conjugate.



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Caption: Experimental workflow for labeling amine-modified oligonucleotides.

The core of the procedure is the chemical reaction between the oligonucleotide's primary amine and the dye's NHS ester.

Caption: Reaction of an amine-modified oligo with a Sulfo Cy7 NHS ester.

Detailed Experimental Protocols

3.1 Reagent Preparation

- **Amine-Modified Oligonucleotide:** Dissolve the lyophilized oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 0.3-0.8 mM (approximately 2-5 mg/mL). Ensure any amine-containing storage buffers (like Tris) have been removed by desalting prior to labeling.[\[11\]](#)[\[12\]](#)
- **Sulfo Cy7 bis-NHS Ester Solution:** NHS esters are moisture-sensitive.[\[13\]](#) Allow the vial to warm to room temperature before opening. Prepare a fresh 10 mg/mL stock solution of the **Sulfo Cy7 bis-NHS ester** in anhydrous DMSO.[\[12\]](#) This stock solution should be used immediately.

3.2 Labeling Reaction

- The reaction should be performed in a low-light environment to prevent photobleaching of the dye.
- To the dissolved oligonucleotide solution, add a 5- to 10-fold molar excess of the dissolved **Sulfo Cy7 bis-NHS ester**.[\[2\]](#) For example, for a 0.2 μ mole oligo synthesis, add 5-10 equivalents of the dye.
- Mix the reaction thoroughly by gentle vortexing and incubate for 2-4 hours at room temperature with continuous gentle agitation.[\[12\]](#) Overnight incubation may also be convenient and effective.[\[12\]](#)

3.3 Purification of the Labeled Oligonucleotide Excess, unreacted dye must be removed to ensure accurate quantification and prevent interference in downstream applications.[\[14\]](#)[\[15\]](#)

- **Method A: Ethanol Precipitation (Rapid Method)**
 - Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) to the reaction mixture.
 - Add 3 volumes of ice-cold 100% ethanol. Mix well and incubate at -20°C for at least 30 minutes.[\[11\]](#)[\[16\]](#)

- Centrifuge at >12,000 x g for 30 minutes at 4°C.
- Carefully decant the supernatant which contains the bulk of the unreacted dye.
- Wash the pellet twice with cold 70% ethanol, centrifuging each time.[11]
- Briefly air-dry the pellet and resuspend it in an appropriate amine-free buffer (e.g., TE buffer or water).
- Method B: Size-Exclusion Chromatography / Gel Filtration (Higher Purity)
 - Use a desalting column (e.g., Glen Gel-Pak™ or equivalent) equilibrated with an appropriate buffer.[2]
 - Apply the reaction mixture to the column and elute according to the manufacturer's instructions.
 - The first colored fraction to elute will contain the high molecular weight labeled oligonucleotide, while the later fractions will contain the smaller, unreacted dye molecules.

For the highest purity, especially for demanding applications, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is recommended.[11][17]

3.4 Characterization and Quality Control The concentration and degree of labeling (DOL), also known as the dye-to-oligo ratio, are determined by UV-Vis spectrophotometry.

- Measure the absorbance of the purified conjugate solution at 260 nm (A_{260}) and ~750 nm (A_{750}). Also measure absorbance at 320 nm to check for turbidity.[18]
- Calculate the concentration of the Sulfo Cy7 dye:
 - $[\text{Dye}] \text{ (M)} = A_{750} / \epsilon_{750}$
 - Where ϵ_{750} is the extinction coefficient of Sulfo Cy7 at its λ_{max} ($240,600 \text{ M}^{-1}\text{cm}^{-1}$).
- Calculate the concentration of the oligonucleotide:

- First, correct the A_{260} reading for the dye's contribution: $\text{Corrected } A_{260} = A_{260} - (A_{750} \times \text{CF})$
Where CF is the correction factor (A_{260}/A_{750} for the free dye, ~ 0.05).[\[19\]](#)
- Then, calculate the oligo concentration: $[\text{Oligo}] \text{ (M)} = \text{Corrected } A_{260} / \epsilon_{260}$ Where ϵ_{260} is the extinction coefficient of the oligonucleotide.
- Calculate the Degree of Labeling (DOL):
 - $\text{DOL} = [\text{Dye}] / [\text{Oligo}]$
 - A DOL of ~ 1.0 indicates successful mono-labeling.

Troubleshooting

Table 3: Common Issues and Solutions

Issue	Possible Cause(s)	Recommended Solution(s)
Low Labeling Efficiency (Low DOL)	<ul style="list-style-type: none"> - Presence of amine-containing buffers (e.g., Tris).- - Hydrolysis of NHS ester due to moisture or incorrect pH.[6] [13]- Insufficient molar excess of dye. 	<ul style="list-style-type: none"> - Ensure oligo is in an amine-free buffer.- Use fresh, anhydrous DMSO. Ensure reaction buffer pH is 8.0-9.0.- - Increase the molar excess of the dye in the reaction.
High A_{260}/A_{280} Ratio (>2.0)	<ul style="list-style-type: none"> - Contamination with residual unreacted dye or NHS byproduct. 	<ul style="list-style-type: none"> - Repeat the purification step (precipitation or column chromatography).
Difficulty Resuspending Pellet	<ul style="list-style-type: none"> - Over-drying the pellet after ethanol precipitation. 	<ul style="list-style-type: none"> - Do not dry the pellet completely. Resuspend immediately after the final wash and brief drying.[11]
Precipitate is not colored	<ul style="list-style-type: none"> - Low labeling efficiency or loss of product during purification. 	<ul style="list-style-type: none"> - Re-evaluate the labeling reaction conditions. Be careful not to lose the pellet during decanting steps.

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